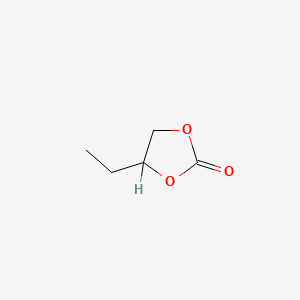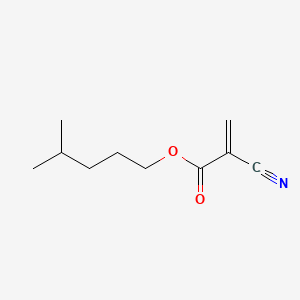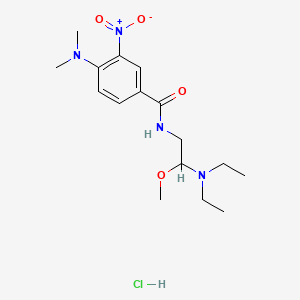
1,8,1',8'-四羟基双蒽酮
描述
Synthesis Analysis
The synthesis of 1,8,1',8'-Tetrahydroxybisanthrone involves several key steps, starting from simpler anthraquinone derivatives. A notable method for its synthesis involves the use of 1,8-dihydroxyanthrone as a precursor. This precursor undergoes various chemical reactions, including tautomerization and dimerization, to form the desired tetrahydroxybisanthrone. The synthesis can yield isomeric forms of the compound, depending on the specific reaction conditions and the orientation of the anthrone rings during the dimerization process (Geiger, 1974).
Molecular Structure Analysis
The molecular structure of 1,8,1',8'-Tetrahydroxybisanthrone features a complex arrangement of anthrone rings, hydroxyl groups, and other functional groups. The compound exhibits isomerism, with pseudoaxial-pseudoaxial and pseudoequatorial-pseudoequatorial linkage of the anthrone rings being significant. These structural variations influence the compound's physical and chemical properties, including its optical characteristics and reactivity (Geiger, 1974).
Chemical Reactions and Properties
1,8,1',8'-Tetrahydroxybisanthrone participates in a variety of chemical reactions due to its reactive hydroxyl groups and the anthraquinone core. These reactions include etherification, esterification, and redox processes, which can further modify its structure and enhance its applicability in different domains. Its chemical properties are significantly influenced by its molecular structure, particularly the arrangement and orientation of the anthrone units and hydroxyl groups (Paruch et al., 2000).
科学研究应用
在模型系统和人体皮肤中的结合特性和稳定性
- 1,8,1',8'-四羟基双蒽酮及其相关化合物已被研究其物理化学性质和稳定性。研究表明,这些化合物可以与人血清白蛋白结合,但不能与 DNA 结合。这种结合特性对于理解这些化合物在生物系统中的行为非常重要。已经发现,当与白蛋白结合时,这些化合物可以被氧化,从而产生稳定的产物 (Sa E Melo 等人,1983 年)。
抗银屑病蒽酮衍生物的代谢
- 已经研究了 1,8,1',8'-四羟基双蒽酮和相关抗银屑病蒽酮衍生物的代谢。这些研究有助于了解此类化合物在体内是如何处理的,以及它们在治疗银屑病等疾病中的潜在疗效。代谢过程通常涉及水解反应,然后是氧化 (Wiegrebe 等人,1979 年)。
合成和抗菌活性
- 研究还集中在相关化合物的合成上,例如 1,3,5,7-四羟基-9,10-蒽醌及其衍生物。这些合成化合物已针对其对各种病原菌的抗菌活性进行了评估,突出了它们在开发新型抗菌剂方面的潜力 (Nurbayti 等人,2022 年)。
抗增殖和逆转多药耐药的效应
- 对二聚萘醌的研究,其中包括与 1,8,1',8'-四羟基双蒽酮在结构上相关的化合物,揭示了它们在逆转多药耐药和对某些细胞系表现出抗增殖作用的潜力。这些发现对于癌症研究和开发新的癌症疗法至关重要 (Rauf 等人,2015 年)。
有机化学中的对映选择性催化
- 1,8,1',8'-四羟基双蒽酮和类似化合物已用作有机合成中的催化剂。例如,它们已被用于对映选择性布朗斯特碱催化的环加成反应中,展示了它们在合成有机化学中的多功能性 (Hau 等人,2010 年)。
抗氧化特性
- 对来自海洋藻类来源的内生真菌的氢蒽醌衍生物的研究突出了这些化合物的抗氧化特性。了解它们的抗氧化能力有助于探索它们在治疗氧化应激相关疾病中的潜力 (Li 等人,2017 年)。
在生物系统中的检测和表征
- 检测和表征由 1,8,1',8'-四羟基双蒽酮等化合物在生物系统中形成的自由基对于理解它们在治疗应用中的机理作用非常重要。使用 EPR 自旋捕获等技术的研究对于识别这些自由基种类并阐明其行为至关重要 (Hayden 和 Chignell,1993 年)。
作用机制
属性
IUPAC Name |
10-(4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-1,8-dihydroxy-10H-anthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O6/c29-17-9-1-5-13-21(14-6-2-10-18(30)24(14)27(33)23(13)17)22-15-7-3-11-19(31)25(15)28(34)26-16(22)8-4-12-20(26)32/h1-12,21-22,29-32H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBBCQINQQBIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=CC=C6O)C=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185820 | |
| Record name | 1,8,1',8'-Tetrahydroxybisanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31991-54-5 | |
| Record name | 1,8,1',8'-Tetrahydroxybisanthrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031991545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8,1',8'-Tetrahydroxybisanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIANTHRALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVN92VE7KD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the focus of the research paper "Experimental contribution to the dithranol-brown problem"?
A1: While the provided abstract does not detail the specific experiments conducted, the title "Experimental contribution to the dithranol-brown problem" [] suggests the research investigates the phenomenon of Dithranol turning brown. This color change is likely related to the compound's oxidation and potential degradation, which can impact its stability and efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



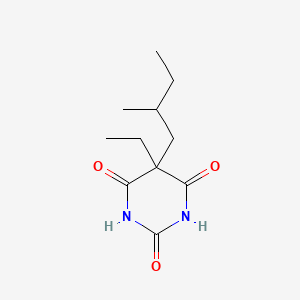
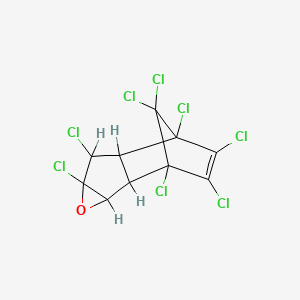


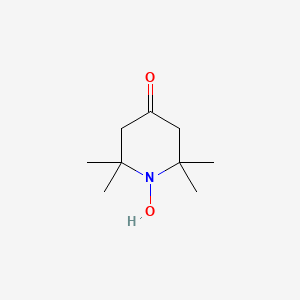
![N-Butyl-11-[(7R,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[A]phenanthren-7-YL]-N-methylundecanamide](/img/structure/B1220452.png)


